molecular formula C24H25FO5S B11935140 (1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol CAS No. 1028977-37-8

(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol

Cat. No.: B11935140
CAS No.: 1028977-37-8
M. Wt: 444.5 g/mol
InChI Key: XTNGUQKDFGDXSJ-KKEQRHKBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Canagliflozin involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps :

    Preparation of Intermediate III: This involves the reaction of a thiophene derivative with a fluorobenzyl bromide in the presence of a base.

    Hydrolysis: The intermediate is then hydrolyzed using hydrochloric acid in a mixture of tetrahydrofuran (THF) and methanol at 30°C for 3 hours.

    Purification: The product is extracted using ethyl acetate, followed by drying and filtration to obtain the final compound.

Industrial Production Methods: Industrial production of Canagliflozin often involves the use of advanced techniques such as hot-melt extrusion to improve the solubility and bioavailability of the drug . The process includes:

    Mixing: Components are crushed, sieved, and mixed to form a physical mixture.

    Extrusion: The mixture is heated to 130°C and extruded using a double-screw hot-melt extruder.

    Cooling and Sieving: The extruded product is cooled to room temperature, crushed, and sieved to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Canagliflozin undergoes various chemical reactions, including:

    Oxidation: Canagliflozin can be oxidized to form its metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur, particularly involving the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens and nucleophiles are commonly used.

Major Products: The major products formed from these reactions include various metabolites such as M5, M7, and M9, which are primarily formed through oxidation .

Scientific Research Applications

Canagliflozin has a wide range of scientific research applications:

Properties

CAS No.

1028977-37-8

Molecular Formula

C24H25FO5S

Molecular Weight

444.5 g/mol

IUPAC Name

(3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24?/m1/s1

InChI Key

XTNGUQKDFGDXSJ-KKEQRHKBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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